molecular formula C10H17N3 B3345189 5-Tert-butylbenzene-1,2,3-triamine CAS No. 1020718-26-6

5-Tert-butylbenzene-1,2,3-triamine

Cat. No.: B3345189
CAS No.: 1020718-26-6
M. Wt: 179.26 g/mol
InChI Key: JDGJAOKLGWCUHK-UHFFFAOYSA-N
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Description

5-Tert-butylbenzene-1,2,3-triamine is an organic compound with the molecular formula C10H17N3 It consists of a benzene ring substituted with a tert-butyl group and three amino groups at the 1, 2, and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Tert-butylbenzene-1,2,3-triamine can be synthesized through several methods. One common approach involves the nitration of tert-butylbenzene followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the compound can be synthesized by the reaction of tert-butylbenzene with ammonia in the presence of a suitable catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylbenzene-1,2,3-triamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of 5-tert-butylbenzene-1,2,3-trinitrobenzene.

    Reduction: Reformation of this compound from nitro derivatives.

    Substitution: Formation of amides or secondary amines depending on the substituent used.

Scientific Research Applications

5-Tert-butylbenzene-1,2,3-triamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-tert-butylbenzene-1,2,3-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.

    1,2,3-Triaminobenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.

    5-tert-Butylbenzene-1,2,4-triamine: Similar structure but with amino groups at different positions, leading to different reactivity and applications.

Uniqueness

5-Tert-butylbenzene-1,2,3-triamine is unique due to the combination of the tert-butyl group and three amino groups on the benzene ring

Properties

IUPAC Name

5-tert-butylbenzene-1,2,3-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGJAOKLGWCUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649951
Record name 5-tert-Butylbenzene-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-26-6
Record name 5-tert-Butylbenzene-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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